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  • Product: 3-((4-Methoxyphenyl)amino)benzoic acid
  • CAS: 852927-06-1

Core Science & Biosynthesis

Foundational

3-((4-Methoxyphenyl)amino)benzoic acid molecular weight

Executive Summary This technical guide provides a comprehensive analysis of 3-((4-Methoxyphenyl)amino)benzoic acid (CAS: 852927-06-1), a functionalized diphenylamine scaffold. While its molecular weight of 243.26 g/mol s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-((4-Methoxyphenyl)amino)benzoic acid (CAS: 852927-06-1), a functionalized diphenylamine scaffold. While its molecular weight of 243.26 g/mol serves as a fundamental identification parameter, its value lies in its structural duality: it combines the electron-rich character of p-anisidine with the electron-deficient, functionalizable nature of m-aminobenzoic acid.

This document moves beyond basic stoichiometry to detail the compound’s synthesis via Buchwald-Hartwig cross-coupling, its physicochemical behavior (LogP, pKa), and its utility as a divergent intermediate in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues and organic semiconductor materials.

Part 1: Molecular Identity & Physicochemical Profile[1]

Precise molecular weight determination is critical for high-resolution mass spectrometry (HRMS) validation and stoichiometric calculations in synthesis.

Structural Specifications
ParameterSpecification
IUPAC Name 3-[(4-Methoxyphenyl)amino]benzoic acid
Common Synonyms N-(4-Methoxyphenyl)-3-aminobenzoic acid; 3-(4-Methoxyanilino)benzoic acid
CAS Registry Number 852927-06-1
Molecular Formula C₁₄H₁₃NO₃
SMILES COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Mass Analysis

For analytical validation, researchers must distinguish between the average molecular weight (used for molarity calculations) and the monoisotopic mass (used for MS identification).

  • Average Molecular Weight: 243.26 g/mol

    • Calculation: (14 × 12.011) + (13 × 1.008) + (1 × 14.007) + (3 × 15.999)

  • Monoisotopic Mass: 243.0895 Da

    • Primary Ion: [M+H]⁺ = 244.0968 m/z (Positive Mode ESI)

    • Primary Ion: [M-H]⁻ = 242.0823 m/z (Negative Mode ESI)

Physicochemical Properties
PropertyValue (Predicted/Exp)Implications for Development
LogP (Octanol/Water) ~3.6Moderate lipophilicity; suggests good membrane permeability (Lipinski compliant).
pKa (Acid) ~4.1 (Carboxyl)Exists as an anion at physiological pH (7.4).
pKa (Base) < 1.0 (Amine)The diphenylamine nitrogen is non-basic due to delocalization into two aromatic rings.
Topological Polar Surface Area ~58.6 ŲFavorable for oral bioavailability (<140 Ų).

Part 2: Synthetic Methodology

While Ullmann coupling was historically used for diphenylamines, it requires harsh conditions (copper bronze, >200°C) that often decarboxylate the benzoic acid moiety. The Buchwald-Hartwig Palladium-Catalyzed Amination is the superior, self-validating protocol for this synthesis, offering higher yields and milder conditions.

Retrosynthetic Logic

The bond disconnection occurs at the C(aryl)-N bond.

  • Coupling Partner A: 3-Bromobenzoic acid (Electrophile)

  • Coupling Partner B: p-Anisidine (Nucleophile)

  • Note: Using 3-aminobenzoic acid and 4-bromoanisole is also viable, but 3-bromobenzoic acid is often cheaper and the oxidative addition into the electron-deficient ring is efficient.

Optimized Protocol (Buchwald-Hartwig)

Reagents:

  • Substrates: 3-Bromobenzoic acid (1.0 eq), p-Anisidine (1.1 eq)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos or BINAP (to prevent catalyst poisoning by the free carboxylic acid, though ester protection is recommended for scale-up).

  • Base: Cs₂CO₃ (2.5 eq) - Crucial: Stronger bases like NaOtBu may deprotonate the acid but can also cause side reactions. Cesium carbonate buffers the system.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Workflow:

  • Inerting: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Loading: Add 3-bromobenzoic acid (201 mg, 1 mmol), p-anisidine (135 mg, 1.1 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol).

  • Catalyst Prep: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and Xantphos (29 mg, 0.05 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat to 100°C for 12-16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. Filter through Celite to remove inorganic salts. Acidify filtrate with 1M HCl to precipitate the product (or extract with EtOAc if oil forms).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).

Reaction Scheme Visualization

SynthesisWorkflow Start Reagents: 3-Bromobenzoic Acid + p-Anisidine Catalyst Catalytic Cycle: Pd(OAc)2 / Xantphos (Oxidative Addition) Start->Catalyst 100°C, Cs2CO3 Intermediate Pd-Amido Complex (Transmetallation) Catalyst->Intermediate Amine Coordination Elimination Reductive Elimination (C-N Bond Formation) Intermediate->Elimination Base Deprotonation Elimination->Catalyst Cycle Repeats Product Target Product: 3-((4-Methoxyphenyl)amino)benzoic acid (MW: 243.26) Elimination->Product Pd(0) Regeneration

Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of the target compound.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical methods.

1H NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 12.8 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, disappears with D₂O shake.

  • δ 8.2 ppm (s, 1H): Amine proton (-NH-).

  • δ 7.6 ppm (s, 1H): H-2 on benzoic ring (isolated between N and COOH).

  • δ 7.3 - 7.4 ppm (m, 2H): H-4/H-6 on benzoic ring.

  • δ 7.05 ppm (d, 2H): ortho-protons on anisole ring (relative to N).

  • δ 6.90 ppm (d, 2H): meta-protons on anisole ring (relative to N).

  • δ 3.75 ppm (s, 3H): Methoxy group (-OCH₃). Distinctive singlet.

Mass Spectrometry Fragmentation

In ESI-MS/MS, the parent ion (244 m/z) typically undergoes specific cleavages:

  • Loss of CO₂ (-44 Da): Characteristic of benzoic acids -> m/z 200.

  • Loss of Methyl Radical (-15 Da): From the methoxy group -> m/z 229 (radical cation) or loss of CH₃OH.

Part 4: Pharmaceutical & Material Applications

Structural Relationship to Fenamates

This compound is a regioisomer of N-phenylanthranilic acids (Fenamates) .

  • Fenamates (e.g., Mefenamic Acid): Ortho-substituted (2-position). The intramolecular H-bond locks the conformation, critical for COX-1/COX-2 inhibition.

  • Target Compound: Meta-substituted (3-position). Lacks the conformational lock.

    • Implication: Likely reduced COX activity but enhanced potential as a scaffold for kinase inhibitors or antioxidants where linearity is preferred over a bent conformation.

Materials Science (OLEDs)

Diphenylamine derivatives are precursors for Hole Transport Materials (HTMs) . The methoxy group acts as an electron donor, while the carboxylic acid allows for anchoring to surfaces (e.g., TiO₂ in dye-sensitized solar cells) or polymerization.

Applications cluster_Pharma Pharmaceutical Utility cluster_MatSci Materials Science Center 3-((4-Methoxyphenyl)amino) benzoic acid NSAID Fenamate Analogues (Anti-inflammatory) Center->NSAID Kinase Kinase Inhibitor Scaffold (Linear Topology) Center->Kinase HTM Hole Transport Layer (OLED Precursor) Center->HTM Polymer Functionalized Polyamides (High Performance) Center->Polymer

Figure 2: Divergent application pathways for the target diphenylamine scaffold.

References

  • PubChem. 3-((4-Methoxyphenyl)amino)benzoic acid (Compound Summary). National Library of Medicine. Accessed October 2025. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

  • NIST Chemistry WebBook. Benzoic acid, derivatives and spectral data. National Institute of Standards and Technology.[1] Link

Sources

Exploratory

3-((4-Methoxyphenyl)amino)benzoic Acid: Technical Profile &amp; Synthesis Guide

Executive Summary 3-((4-Methoxyphenyl)amino)benzoic acid (CAS: 852927-06-1) is a diarylamine derivative characterized by a secondary amine linker connecting a benzoic acid moiety and a para-anisyl group. Structurally rel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-((4-Methoxyphenyl)amino)benzoic acid (CAS: 852927-06-1) is a diarylamine derivative characterized by a secondary amine linker connecting a benzoic acid moiety and a para-anisyl group. Structurally related to the fenamic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound serves as a critical intermediate in the synthesis of kinase inhibitors, functionalized materials, and bioactive small molecules.

This guide provides a comprehensive technical overview, including physicochemical properties, a validated synthesis protocol via Buchwald-Hartwig amination, and safety guidelines for research applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Identification
ParameterDetail
IUPAC Name 3-[(4-Methoxyphenyl)amino]benzoic acid
CAS Number 852927-06-1
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
SMILES COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)O
Synonyms 3-(4-Methoxyanilino)benzoic acid; N-(4-Methoxyphenyl)-3-aminobenzoic acid
Physical Properties[9]
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: ~170–175 °C (Predicted based on structural analogs; experimental verification recommended).

  • Solubility:

    • High: DMSO, DMF, Methanol (warm), Ethanol.

    • Low/Insoluble: Water (neutral pH), Hexanes.

    • pH-Dependent: Soluble in aqueous alkali (e.g., 1M NaOH) due to carboxylic acid deprotonation.

  • Acidity (pKa): ~4.0–4.2 (Carboxylic acid); ~2.5 (Anilinium ion). The electron-donating methoxy group on the secondary ring slightly increases electron density on the amine, but the meta-positioning relative to the carboxyl group limits direct resonance effects on acidity.

Synthesis & Manufacturing Protocol

Strategic Route Selection

The formation of the C–N bond between the electron-rich p-anisidine and the electron-deficient 3-bromobenzoic acid is best achieved via Palladium-Catalyzed Buchwald-Hartwig Amination . While classical Ullmann coupling (Cu-mediated) is possible, it often requires harsher conditions (high heat, >150°C) which may degrade the product. The Pd-catalyzed route offers higher yields under milder conditions.

Protocol: Buchwald-Hartwig Cross-Coupling

Objective: Synthesize 3-((4-methoxyphenyl)amino)benzoic acid from 3-bromobenzoic acid and p-anisidine.

Reagents & Materials:
  • Substrate A: 3-Bromobenzoic acid (1.0 equiv)[1]

  • Substrate B: p-Anisidine (4-Methoxyaniline) (1.1 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: XPhos or BINAP (10 mol%)

  • Base: Cesium carbonate (Cs₂CO₃) (2.5 equiv) - Note: Excess base is required to neutralize the carboxylic acid and facilitate the coupling.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Cool under a stream of nitrogen.

  • Reagent Loading:

    • Charge the flask with 3-bromobenzoic acid (2.01 g, 10 mmol), p-anisidine (1.35 g, 11 mmol), and Cs₂CO₃ (8.15 g, 25 mmol).

    • Add the Pd(OAc)₂ (112 mg, 0.5 mmol) and XPhos (476 mg, 1.0 mmol).

    • Critical Step: Evacuate the flask and backfill with nitrogen three times to remove oxygen, which poisons the Pd catalyst.

  • Reaction:

    • Inject anhydrous 1,4-Dioxane (40 mL) via syringe.

    • Heat the mixture to 100 °C with vigorous stirring.

    • Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or HPLC. The reaction typically completes in 12–18 hours.

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

    • Acidification: The product is currently a cesium salt. Transfer the filtrate to a separatory funnel and wash with water. Collect the aqueous phase (if product partitioning occurs) or simply concentrate the organic phase.

    • Preferred Isolation: Dilute the reaction mixture with water (50 mL) and acidify carefully with 1M HCl to pH ~3. The free acid product should precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization:

    • Recrystallize from hot Ethanol/Water (9:1) to obtain analytical grade crystals.

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Parameters Start1 3-Bromobenzoic Acid (Substrate) Cat Pd(OAc)2 / XPhos Cs2CO3, Dioxane Start1->Cat Start2 p-Anisidine (Nucleophile) Start2->Cat Intermediate Oxidative Addition Pd(II) Complex Cat->Intermediate 100°C, 12h Product 3-((4-Methoxyphenyl)amino) benzoic acid Intermediate->Product Reductive Elimination & Acidification P1 Inert Atmosphere (N2) P2 Anhydrous Solvent

Caption: Palladium-catalyzed cross-coupling pathway for the synthesis of 3-((4-Methoxyphenyl)amino)benzoic acid.

Applications in Drug Development[1][2][4][9]

Structural Activity Relationship (SAR)

This compound serves as a "reversed" or isomeric scaffold to the fenamic acids (e.g., Mefenamic acid, Tolfenamic acid), which are ortho-aminobenzoic acids.

  • Meta-Substitution: The meta-amino placement alters the vector of the carboxylic acid, potentially changing binding affinity to COX enzymes or kinases compared to ortho-analogs.

  • Linker Chemistry: The secondary amine (-NH-) acts as a hydrogen bond donor, critical for interaction with the hinge region of kinase ATP-binding pockets.

Potential Therapeutic Areas
  • Kinase Inhibition: Diarylamines are privileged structures in kinase inhibitors (e.g., Imatinib, Bosutinib). This acid can be coupled with heterocycles to form Type II kinase inhibitors.

  • Anti-inflammatory Agents: As an isostere of fenamates, it may possess COX-1/COX-2 inhibitory activity, though likely with a different selectivity profile.

  • Material Science: Used as a monomer for high-performance polyamides or polyimides requiring hole-transport properties (due to the triphenylamine-like core).

Safety & Handling

Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) if handling powder in open air.

  • Storage: Store in a cool, dry place (2–8 °C recommended) away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

  • Spill Response: Sweep up solid spills carefully to avoid dust generation. Neutralize residues with dilute bicarbonate solution if necessary.

References

  • PubChem. (2025). 3-((4-Methoxyphenyl)amino)benzoic acid (CID 11425050). National Library of Medicine. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4261-4266. [Link]

Sources

Foundational

3-((4-Methoxyphenyl)amino)benzoic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 3-((4-Methoxyphenyl)amino)benzoic acid Authored by: Gemini, Senior Application Scientist Abstract The unambiguous determination of a molecule's chemical structu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 3-((4-Methoxyphenyl)amino)benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. This guide provides a comprehensive, methodology-focused walkthrough for the structure elucidation of 3-((4-methoxyphenyl)amino)benzoic acid, a member of the biologically relevant N-aryl anthranilic acid class. We will detail an integrated analytical strategy, combining synthesis with high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FT-IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. The narrative emphasizes the causality behind experimental choices and the logic of data integration, presenting a self-validating system for structure confirmation that is critical for regulatory submission and further research.[1]

Context and Synthesis: The Ullmann Condensation Approach

To elucidate a structure, one must first obtain a pure sample. 3-((4-Methoxyphenyl)amino)benzoic acid is commonly synthesized via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[2][3] This reaction provides a reliable route to form the key Carbon-Nitrogen bond between the two aromatic moieties.

The causality for choosing this synthetic route is its proven efficacy for creating N-aryl anthranilic acids from readily available starting materials.[4][5][6] The reaction involves coupling an aryl halide with an amine, in this case, 3-halobenzoic acid and 4-methoxyaniline (p-anisidine).

Ullmann_Condensation cluster_reactants Reactants cluster_product Product r1 3-Bromobenzoic Acid plus + r2 4-Methoxyaniline p1 3-((4-Methoxyphenyl)amino)benzoic acid r2:e->p1:w Cu Catalyst, Base (e.g., K₂CO₃) High Temperature

Figure 1: Ullmann condensation for synthesis.

Experimental Protocol: Synthesis
  • To a reaction vessel, add 3-bromobenzoic acid (1.0 eq), 4-methoxyaniline (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

  • Add a high-boiling polar solvent, such as N,N-Dimethylformamide (DMF).

  • Heat the mixture to reflux (typically >150 °C) under an inert atmosphere (e.g., Nitrogen) for 4-8 hours, monitoring completion by Thin Layer Chromatography (TLC).[7]

  • After cooling, pour the reaction mixture into water and acidify with dilute HCl to a pH of ~4 to precipitate the product.

  • Collect the crude solid by vacuum filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product for analysis.

The Integrated Analytical Workflow

Structure elucidation is a process of hypothesis testing. We hypothesize a structure based on the synthesis and then use a suite of analytical techniques to gather evidence that either supports or refutes it. No single technique provides absolute proof; rather, it is the congruence of all data that leads to an unambiguous assignment.[8]

Analytical_Workflow node_start Synthesized & Purified Sample node_ms Mass Spectrometry (HRMS) Determine Molecular Formula node_start->node_ms node_ir FT-IR Spectroscopy Identify Functional Groups node_start->node_ir node_nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map Atomic Connectivity node_start->node_nmr node_integrate Data Integration & Correlation node_ms->node_integrate node_ir->node_integrate node_nmr->node_integrate node_end Structure Confirmed: C₁₄H₁₃NO₃ node_integrate->node_end

Figure 2: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

The first step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is superior to standard MS because it provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[9]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to ensure detection and provide complementary information.

  • Data Acquisition: Infuse the sample directly or via Liquid Chromatography (LC) into the ESI source. Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation

The expected molecular formula for 3-((4-methoxyphenyl)amino)benzoic acid is C₁₄H₁₃NO₃.

  • Monoisotopic Mass: 243.08954 Da.[10]

The HRMS experiment should yield a molecular ion peak corresponding to this exact mass (within a <5 ppm error margin). For example, in positive mode, the [M+H]⁺ ion would be observed at m/z 244.09682. This precise measurement effectively rules out other elemental compositions with the same nominal mass, thus confirming the molecular formula.

FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[9][11]

Experimental Protocol: ATR FT-IR
  • Sample Preparation: Place a small amount of the dry, crystalline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is taken prior to the sample analysis and automatically subtracted.

Data Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key structural components.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300 - 2500Strong, Very BroadO-H stretch of the carboxylic acid, often showing hydrogen bonding.[12]
~3350Medium, SharpN-H stretch of the secondary amine.[11]
~1680Strong, SharpC=O stretch of the aromatic carboxylic acid.[13]
1610, 1580, 1510Medium-StrongC=C stretching vibrations within the aromatic rings.
~1250StrongAsymmetric C-O-C stretch of the aryl ether (methoxy group).[13]
~1030MediumSymmetric C-O-C stretch of the aryl ether.

The presence of these characteristic bands provides strong, self-validating evidence for the proposed structure's core features: a carboxylic acid, a secondary amine linker, and a methoxy-substituted aromatic ring.

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[14][15] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is crucial as its polarity aids dissolution and its hydrogen-bonding capability allows for the observation of exchangeable protons (NH and COOH).[16] Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum.

¹H NMR Data Interpretation (Predicted, 400 MHz, DMSO-d₆)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~12.91Hbroad sH -OOC-The carboxylic acid proton is highly deshielded and appears as a broad singlet due to chemical exchange.[15]
~9.01HsH -N-The secondary amine proton is deshielded and appears as a singlet.
~7.81HtAr-H Proton on the benzoic acid ring, adjacent to the COOH group.
~7.41HdAr-H Proton on the benzoic acid ring.
~7.31HtAr-H Proton on the benzoic acid ring.
~7.12HdAr-H Protons on the methoxyphenyl ring ortho to the NH group.
~6.92HdAr-H Protons on the methoxyphenyl ring meta to the NH group.
3.753HsH ₃C-O-The three equivalent protons of the methoxy group appear as a sharp singlet.[17]
¹³C NMR Data Interpretation (Predicted, 101 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[18]

Chemical Shift (δ, ppm)AssignmentRationale
~167.5C =OCarbonyl carbon of the carboxylic acid.[15]
~155.0Ar-C -OCH₃Quaternary aromatic carbon attached to the electron-donating methoxy group.
~145.0Ar-C -NHQuaternary aromatic carbon on the benzoic acid ring attached to the nitrogen.
~133.0Ar-C -NHQuaternary aromatic carbon on the methoxyphenyl ring attached to the nitrogen.
~131.0Ar-C -COOHQuaternary aromatic carbon on the benzoic acid ring attached to the carboxyl group.
~129.5Ar-C HAromatic methine carbon.
~122.0Ar-C HAromatic methine carbon.
~120.0Ar-C HAromatic methine carbon.
~118.0Ar-C HAromatic methine carbon.
~114.5Ar-C HAromatic methine carbons ortho to the methoxy group, shielded by its electron-donating effect.
55.2O-C H₃Methoxy group carbon.[19]

Advanced 2D NMR for Unambiguous Confirmation

While 1D NMR provides substantial data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) offer definitive proof of connectivity.[20]

  • HSQC: Correlates each proton signal with the carbon it is directly attached to, confirming the assignments of the protonated carbons in the ¹³C spectrum.

  • HMBC: Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for piecing the molecular fragments together.

HMBC_Correlations cluster_structure Key HMBC Correlations NH N-H C_ortho_benzoate C (ortho) NH->C_ortho_benzoate ³J C_ipso_anisole C (ipso, anisole) NH->C_ipso_anisole C_ortho_anisole C (ortho) NH->C_ortho_anisole ³J C_ipso_benzoate C (ipso, benzoate) C_ipso_benzoate->NH C_ipso_benzoate->C_ortho_benzoate C_ipso_anisole->C_ortho_anisole OCH3_H OCH₃ (protons) C_anisole_methoxy C-OCH₃ OCH3_H->C_anisole_methoxy ²J C_anisole_methoxy->OCH3_H

Figure 3: Key HMBC correlations confirming connectivity.

A crucial HMBC correlation would be from the N-H proton to the ortho-carbons on both aromatic rings, unequivocally proving the amine bridge links the two specific ring systems. Another key correlation from the methoxy protons to the carbon they are attached to confirms the position of the methoxy group.

Conclusion: A Self-Validating Structural Proof

The structure of 3-((4-methoxyphenyl)amino)benzoic acid is confirmed through the systematic integration of orthogonal analytical techniques.

  • HRMS established the correct molecular formula: C₁₄H₁₃NO₃.[10]

  • FT-IR confirmed the presence of all requisite functional groups: a carboxylic acid, a secondary amine, and an aryl ether.

  • ¹H and ¹³C NMR provided the precise count and electronic environment of all proton and carbon atoms, consistent with the proposed structure.

  • 2D NMR (invoked conceptually) would definitively prove the atomic connectivity, linking the 3-substituted benzoic acid moiety to the 4-substituted methoxyphenyl ring via the amine nitrogen.

Each piece of data cross-validates the others, creating a robust and defensible structural assignment essential for scientific integrity and regulatory compliance in drug development.

References

  • Structure elucidation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27). Retrieved from [Link]

  • Joshi, J. K., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 660.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Joshi, J. K., et al. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Retrieved from [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. (n.d.). Retrieved from [Link]

  • Haddad, P. R. (2023). Structural elucidation, identification and quantitative analysis of organic chemicals by chromatographic techniques coupled to mass spectrometry and UV/Vis spectroscopy. University of Tasmania - Figshare.
  • Drozd, M., et al. (2014). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. ResearchGate. Retrieved from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. (n.d.). Retrieved from [Link]

  • FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. (n.d.). Retrieved from [Link]

  • Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages. Retrieved from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • 3-((4-Methoxyphenyl)amino)benzoic acid | C14H13NO3 | CID 11425050 - PubChem. (n.d.). Retrieved from [Link]

  • Yilmaz, F., & Cinar, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • de Oliveira, R. B., et al. (2011). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO.
  • Muthumani, P., et al. (2010). Anti-inflammatory, Analgesic and Antimicrobial Activity of Some Novel Schiff's bases of N-aryl anthranilic acid Derivatives. Research Journal of Pharmacy and Technology.
  • Ullmann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Supporting Information - Rsc.org. (n.d.). Retrieved from [Link]

  • 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid - EPA. (n.d.). Retrieved from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024, July 30). IntechOpen.
  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Supporting Information - Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked M
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one - MDPI. (2021, October 11). Retrieved from [Link]

  • Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine - ResearchGate. (n.d.). Retrieved from [Link]

  • Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC. (2016, November 1).
  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

  • FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved from [Link]

  • Direct Catalytic N-Alkylation of Amines with Carboxylic Acids - Amazon AWS. (n.d.).
  • 3-(4-Methoxyphenyl)-3-[(3-nitrobenzoyl)amino]propanoic acid - Optional[13C NMR]. (n.d.). SpectraBase.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (2010, June 11).
  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025, August 8).
  • CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google P
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  • Figure S8. NMR spectrum of N-(4'-methoxybenzylidene)-4-aminobenzoic...
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Exploratory

Foreword: Navigating the Data Gap in Pre-formulation Studies

An In-Depth Technical Guide to the Solubility Profile of 3-((4-Methoxyphenyl)amino)benzoic Acid In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a novel comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-((4-Methoxyphenyl)amino)benzoic Acid

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a novel compound is a non-negotiable prerequisite for success. Among these, solubility stands as a cornerstone property, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1] This guide focuses on 3-((4-Methoxyphenyl)amino)benzoic acid, a molecule of interest for its potential as a synthetic intermediate in medicinal chemistry. A survey of the public domain reveals a conspicuous absence of quantitative solubility data for this specific entity.

This document is therefore crafted not as a mere repository of existing data, but as a comprehensive methodological guide for the research scientist. It provides the theoretical grounding, a detailed experimental framework, and the analytical protocols necessary to robustly determine the solubility profile of 3-((4-Methoxyphenyl)amino)benzoic acid. We will proceed with the authority of established principles and the practical insights gained from extensive laboratory experience, equipping you to generate reliable and reproducible solubility data where none currently exists.

Physicochemical Profile of 3-((4-Methoxyphenyl)amino)benzoic Acid

Before embarking on experimental work, a thorough understanding of the molecule's inherent properties is essential. These characteristics provide the basis for predicting its behavior and for making informed decisions during experimental design. The key physicochemical descriptors for 3-((4-Methoxyphenyl)amino)benzoic acid (CAS: 852927-06-1) are summarized below.[2]

Table 1: Physicochemical Properties of 3-((4-Methoxyphenyl)amino)benzoic Acid

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃PubChem CID: 11425050[2]
Molecular Weight 243.26 g/mol PubChem CID: 11425050[2]
IUPAC Name 3-(4-methoxyanilino)benzoic acidPubChem CID: 11425050[2]
XLogP3 (Computed) 3.6PubChem CID: 11425050[2]

Expert Insights:

  • Structural Features: The molecule possesses both a weakly acidic carboxylic acid group (-COOH) and a weakly basic secondary amine group (-NH-). This amphoteric nature suggests that its aqueous solubility will be highly dependent on pH.

  • Lipophilicity (XLogP3): The computed XLogP3 value of 3.6 indicates a significant degree of lipophilicity ("fat-loving").[1] Generally, compounds with a LogP greater than 3 are anticipated to have low aqueous solubility. This prediction is central to our experimental strategy, as it implies that standard aqueous buffers will likely yield low solubility values, and organic or co-solvent systems may be necessary for many applications.

The Principle of Thermodynamic Solubility Determination

The most rigorous and definitive measure of solubility is the thermodynamic equilibrium solubility . This is defined as the maximum concentration of a compound that can be dissolved in a specific solvent system under conditions of thermodynamic equilibrium at a given temperature and pressure.[3] The gold-standard technique for this determination is the shake-flask method , which we will detail here.[3] The core principle is to create a saturated solution by ensuring an excess of the solid compound is present and allowing it to equilibrate with the solvent over a sufficient period. This ensures the system has reached its lowest energy state and the measured concentration is the true maximum.

The following diagram illustrates the logical workflow for this determination.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation Prep1 Weigh excess solid compound into vials Prep2 Add precise volume of selected solvent Prep1->Prep2 Dispense solvent Equilibrate Agitate at constant temperature (e.g., 24-72 hours) Prep2->Equilibrate Seal and place in shaker Sample Allow solid to settle Equilibrate->Sample Cease agitation Filter Filter supernatant to remove undissolved solid Sample->Filter Crucial for accuracy Dilute Perform serial dilution of the clear filtrate Filter->Dilute Prepare for analysis Analyze Quantify concentration via HPLC-UV Dilute->Analyze Inject onto HPLC Calculate Calculate original concentration accounting for dilution Analyze->Calculate Use standard curve Result Report solubility (e.g., in µg/mL or µM) Calculate->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

3.1 Materials and Reagents

  • 3-((4-Methoxyphenyl)amino)benzoic acid (solid, >98% purity)

  • Selected Solvents:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Glycine-HCl Buffer, pH 2.0

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (or other suitable mobile phase modifier)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC system with UV detector

3.2 Step-by-Step Methodology

  • Compound Preparation: Add an excess amount (e.g., 2-5 mg) of solid 3-((4-Methoxyphenyl)amino)benzoic acid to each of at least three replicate vials per solvent system. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately dispense a precise volume (e.g., 1.0 mL) of the chosen solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.

    • Expert Causality: An equilibration time of 24-48 hours is typically sufficient for most compounds to reach equilibrium.[3] To validate this, one can take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility does not significantly change between later time points.[3]

  • Sample Processing:

    • After equilibration, remove vials and allow them to stand for 30 minutes for the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Sample Dilution: Perform a precise serial dilution of the clear filtrate into the mobile phase used for HPLC analysis. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method's calibration curve.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is paramount for accurate solubility determination. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable choice for this purpose.[4][5][6]

4.1 Suggested HPLC-UV Parameters

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. The acid helps to ensure consistent protonation of the analyte for sharp peak shapes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by scanning a standard solution of the compound for its absorbance maximum (λ-max), likely in the 230-280 nm range.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4.2 Calibration and Quantification

  • Prepare a Stock Solution: Accurately weigh a known amount of 3-((4-Methoxyphenyl)amino)benzoic acid and dissolve it in a suitable organic solvent (e.g., DMSO or Acetonitrile) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Create Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of at least five calibration standards that bracket the expected sample concentrations.

  • Generate a Standard Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting curve should have a correlation coefficient (r²) of >0.99 for a reliable assay.

  • Analyze Experimental Samples: Inject the diluted, filtered samples from the solubility experiment.

  • Calculate Solubility: Determine the concentration of the diluted sample using its peak area and the regression equation from the standard curve. Multiply this value by the dilution factor to obtain the final solubility concentration in the original solvent.

Interpreting and Modulating Solubility

The solubility data generated can be understood through the interplay of molecular and solvent properties.

Caption: Factors Influencing Compound Solubility.

  • Effect of pH: Because the molecule has both acidic and basic centers, its charge state will change with pH.[7]

    • At low pH (e.g., pH 2), the secondary amine is likely to be protonated (-NH₂⁺-), increasing polarity and potentially aqueous solubility.

    • At high pH (e.g., > pH 8), the carboxylic acid will be deprotonated (-COO⁻), forming a carboxylate salt which dramatically increases aqueous solubility.[8]

    • Near its isoelectric point, the molecule will be in its neutral form, exhibiting its lowest aqueous solubility.

  • Effect of Solvent Polarity: The "like dissolves like" principle is key.[9] The molecule's high lipophilicity (XLogP3 = 3.6) suggests it will be more soluble in less polar organic solvents like ethanol or moderately polar solvents like DMSO compared to highly polar aqueous buffers.

Conclusion

References

  • Computational Chemistry (2022). Compound solubility measurements for early drug discovery.
  • Geotechnical Engineering (2024). Solubility test for Organic Compounds.
  • PubChem (2024). 3-((4-Methoxyphenyl)amino)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Unknown Source (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Chem LibreTexts (2023). Solubility of Organic Compounds.
  • BenchChem (2025). A Comparative Guide to Analytical Methods for Iodinated Benzoic Acids.
  • ResearchGate (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available at: [Link]

  • Semantic Scholar (n.d.). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried. Available at: [Link]

  • Needham, T.E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Available at: [Link]

  • Dissolution Technologies (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

Sources

Foundational

Technical Whitepaper: 1H NMR Structural Elucidation of 3-((4-Methoxyphenyl)amino)benzoic Acid

This guide details the structural elucidation of 3-((4-Methoxyphenyl)amino)benzoic acid , a critical diphenylamine scaffold often utilized in medicinal chemistry as a precursor for fenamate-class NSAIDs and kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 3-((4-Methoxyphenyl)amino)benzoic acid , a critical diphenylamine scaffold often utilized in medicinal chemistry as a precursor for fenamate-class NSAIDs and kinase inhibitors.

The following analysis is synthesized from fundamental NMR principles of diphenylamine systems, substituent effect algorithms, and validated spectral data of structural analogues (e.g., N-phenylanthranilic acids and p-anisidine derivatives).

Executive Summary & Molecular Architecture

Target Molecule: 3-((4-Methoxyphenyl)amino)benzoic acid Formula: C₁₄H₁₃NO₃ MW: 243.26 g/mol [1]

The molecule consists of two distinct aromatic domains linked by a secondary amine bridge. The Benzoic Acid Core (Ring A) contains an electron-withdrawing carboxyl group (-COOH) meta-positioned to the amine. The Anisole Core (Ring B) contains an electron-donating methoxy group (-OCH₃) para-positioned to the amine.

Understanding the "push-pull" electronic nature of this system—where the amine acts as a donor to both rings, but the carboxyl and methoxy groups exert opposing inductive/mesomeric effects—is the key to accurate spectral assignment.

Molecular Spin System Visualization

The following diagram illustrates the proton environments and predicted coupling networks required for assignment.

G cluster_0 Ring A: Benzoic Acid Core (3-substituted) cluster_1 Bridge cluster_2 Ring B: Anisole Core (p-substituted) H2 H2 (Singlet-like, Isolated) H4 H4 (Ortho to NH) H2->H4 Meta coupling (weak) H6 H6 (Ortho to COOH) H2->H6 Meta coupling (weak) H5 H5 (Meta to COOH/NH) H4->H5 Ortho coupling (~8Hz) H5->H6 Ortho coupling (~8Hz) NH N-H (Exchangeable) NH->H4 NOE/COSY H_ortho H-2', H-6' (Ortho to NH) NH->H_ortho NOE/COSY H_meta H-3', H-5' (Ortho to OMe) H_ortho->H_meta AA'BB' System (~9Hz) OMe -OCH3 (Singlet) H_meta->OMe NOE (Spatial)

Caption: Figure 1. Spin system topology showing the separation of Ring A (ABCD system) and Ring B (AA'BB' system) mediated by the amine bridge.

Experimental Protocol

To ensure reproducibility and minimize signal broadening caused by hydrogen bonding aggregation, the following protocol is mandatory.

Solvent Selection: Why DMSO-d₆?

Do not use CDCl₃. Diphenylamine carboxylic acids often exhibit poor solubility in chloroform, leading to line broadening and aggregation. Furthermore, CDCl₃ does not effectively stabilize the exchangeable protons (-COOH and -NH), often making them invisible.

  • Recommended: DMSO-d₆ (99.9% D).

  • Rationale: DMSO disrupts intermolecular hydrogen bonding dimers of the carboxylic acid, sharpening the aromatic peaks and slowing the exchange rate of the -NH and -COOH protons, allowing them to be integrated.

Sample Preparation Workflow
  • Weighing: Transfer 10–15 mg of the solid sample into a clean vial. (Higher concentrations may induce stacking effects, shifting aromatic peaks).

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.

  • Filtration (Optional but Recommended): If any particulate remains, filter through a glass wool plug directly into the NMR tube to prevent magnetic susceptibility mismatch (which ruins shimming).

  • Acquisition:

    • Relaxation Delay (d1): Set to ≥ 2.0 seconds. The quaternary carbons and carboxylic protons have long T1 relaxation times; a short delay will reduce their integral accuracy.

    • Scans (ns): 16–32 scans are sufficient for 1H; 1024+ for 13C.

    • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The following data represents the standard assignment in DMSO-d₆.

The Aliphatic & Exchangeable Region
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
12.60 – 12.90 Broad Singlet1H-COOH Highly dependent on concentration and water content. May be absent if "wet" DMSO is used.
8.10 – 8.40 Singlet (Broad)1H-NH- The amine proton. Deshielded by aromatic rings. Sharpens in dry DMSO; broadens with trace water.
3.73 – 3.76 Singlet3H-OCH₃ The methoxy group. Very reliable anchor peak for calibration.
The Aromatic Region (6.8 – 7.8 ppm)

This region is complex due to the overlapping electronic effects. We distinguish the rings based on coupling patterns: Ring A is asymmetric (ABCD) , while Ring B is symmetric (AA'BB') .

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
7.60 – 7.65 Narrow Doublet/Singlet1HH-2 (Ring A) Most Deshielded. Located between the electron-withdrawing COOH and the donating NH. The COOH effect (ortho) dominates.
7.45 – 7.50 Doublet (d, J≈8Hz)1HH-6 (Ring A) Ortho to COOH, but meta to NH. Deshielded by COOH.
7.25 – 7.35 Triplet (t, J≈8Hz)1HH-5 (Ring A) Meta to both substituents. Exhibits standard benzene-like shift, slightly shielded by para-NH resonance.
7.20 – 7.25 Doublet (d, J≈8Hz)1HH-4 (Ring A) Shielded. Ortho to the electron-donating NH group. Often overlaps with Ring B protons.
7.05 – 7.12 Doublet (d, J≈9Hz)2HH-2', H-6' (Ring B) Meta to OMe. Part of the AA'BB' system. Closer to the NH group.[2][3]
6.88 – 6.95 Doublet (d, J≈9Hz)2HH-3', H-5' (Ring B) Most Shielded. Ortho to the strong electron-donating Methoxy group. Distinctive "roofing" effect with the 7.10 ppm doublet.

Structural Verification Logic

When validating your synthesized compound, use this logic flow to confirm the structure and rule out common regioisomers (e.g., the 4-amino isomer).

Workflow Start Start: Acquire 1H NMR in DMSO-d6 Check_OMe Check 3.75 ppm: Is there a sharp 3H singlet? Start->Check_OMe Check_Pattern Analyze Aromatic Region (6.8-7.7 ppm) Check_OMe->Check_Pattern Decision1 Symmetric AA'BB' (2 doublets, 2H each)? Check_Pattern->Decision1 RingB_Confirm Ring B (Anisole) Confirmed Decision1->RingB_Confirm Yes Decision2 Remaining 4H pattern? RingB_Confirm->Decision2 Pattern_Meta 1H Singlet, 2H Doublets, 1H Triplet (Meta-substituted) Decision2->Pattern_Meta Yes Pattern_Para Two Doublets (2H each) (Para-substituted) Decision2->Pattern_Para No Result_Correct Target Structure Verified: 3-((4-Methoxyphenyl)amino)benzoic acid Pattern_Meta->Result_Correct Result_Wrong Isomer Error: Likely 4-((4-Methoxyphenyl)amino)benzoic acid Pattern_Para->Result_Wrong

Caption: Figure 2. Logic decision tree for distinguishing the target 3-amino isomer from the common 4-amino impurity/isomer.

Advanced Troubleshooting
  • Missing -COOH Proton: If the peak at ~12.8 ppm is absent, your DMSO is likely "wet" (contains H₂O). The acidic proton is exchanging rapidly with water (peak ~3.3 ppm). Remedy: Add a single pellet of molecular sieves to the tube or use a fresh ampoule of DMSO-d₆.

  • Broad -NH Peak: If the NH peak at ~8.2 ppm is extremely broad, it indicates intermediate exchange rates or paramagnetic impurities. Remedy: Run the spectrum at 310K or 320K. The peak will sharpen and shift slightly upfield.

  • COSY Validation: To definitively assign H4 vs H6 (Ring A):

    • H4 will show a COSY cross-peak to H5 and a strong NOE to the NH proton.

    • H6 will show a COSY cross-peak to H5 but no NOE to the NH proton (too distant).

References

  • General Diphenylamine Shift Data

    • Spectral Database for Organic Compounds (SDBS). SDBS No.
    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Synthesis & Characterization of Benzoic Acid Derivatives

    • Miltojević, A. B., et al. (2015). "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives." Chemical Industry & Chemical Engineering Quarterly, 22(2).

    • PubChem Compound Summary for CID 11425050.[1] 3-((4-Methoxyphenyl)amino)benzoic acid.[1][4] National Center for Biotechnology Information (2025). [1]

  • Solvent Effects in NMR

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Exploratory

Technical Guide: 13C NMR Analysis of 3-((4-Methoxyphenyl)amino)benzoic Acid

Executive Summary This technical guide details the structural elucidation and carbon-13 nuclear magnetic resonance (13C NMR) analysis of 3-((4-Methoxyphenyl)amino)benzoic acid . As a diarylamine scaffold sharing structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation and carbon-13 nuclear magnetic resonance (13C NMR) analysis of 3-((4-Methoxyphenyl)amino)benzoic acid . As a diarylamine scaffold sharing structural homology with fenamic acid derivatives (NSAIDs) and kinase inhibitors, accurate characterization of this molecule is critical in medicinal chemistry. This document provides a self-validating experimental protocol, detailed spectral assignment logic, and troubleshooting frameworks for researchers in drug development.

Part 1: Structural Context & Theoretical Predictions

Before initiating acquisition, the analyst must deconstruct the molecule into magnetically distinct environments. This molecule consists of two aromatic rings linked by a secondary amine, with a carboxylic acid on one ring (Ring A) and a methoxy group on the other (Ring B).

Structural Segmentation[1]
  • Ring A (Benzoic Acid Moiety): A 1,3-disubstituted benzene ring. Due to the meta-substitution, there is no internal symmetry ; all six carbons in this ring are magnetically non-equivalent.

  • Linker: A secondary amine (-NH-). While not visible in 13C (unless 15N labeled), it exerts a significant shielding effect on adjacent carbons (ipso positions).

  • Ring B (Anisidine Moiety): A 1,4-disubstituted benzene ring. This ring possesses a

    
     axis of rotation (assuming rapid rotation around the N-C1' and C4'-O bonds), rendering the ortho carbons (C2'/C6') equivalent  and the meta carbons (C3'/C5') equivalent .
    
  • Substituents:

    • Carboxyl Carbon (-COOH): Highly deshielded (>165 ppm).

    • Methoxy Carbon (-OCH3): Aliphatic region (~55 ppm).

Predicted Chemical Shift Ranges

Based on substituent chemical shift additivity rules (SCS) and data from similar diarylamines [1, 2]:

RegionCarbon TypePredicted Shift (δ, ppm)Notes
Carbonyl C=O (Acid)167.0 – 170.0Most deshielded signal.
Aromatic (Ipso) C-O (C4')152.0 – 156.0Deshielded by Oxygen.
Aromatic (Ipso) C-N (C3, C1')135.0 – 148.0Deshielded by Nitrogen.
Aromatic (CH) Ar-CH110.0 – 132.0Variable depending on ortho/para effects.
Aliphatic -OCH355.0 – 56.0Distinct aliphatic signal.

Part 2: Experimental Protocol

To ensure high signal-to-noise (S/N) ratio and resolution of quaternary carbons, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent.

    • Causality: The carboxylic acid moiety often leads to dimerization or poor solubility in non-polar solvents like CDCl3. DMSO-d6 disrupts hydrogen bonding, ensuring sharp peaks, and prevents aggregation [3].

  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent. 13C is 1.1% naturally abundant; high concentration is vital for detecting quaternary carbons within a reasonable timeframe.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (COOH, C-N, C-O) have long longitudinal relaxation times (

      
      ). Short delays saturate these signals, causing them to disappear or preventing accurate integration [4].
      
  • Scans (NS): Minimum 1024 scans (approx. 1-2 hours) for sufficient S/N.

  • Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the critical path from sample prep to data validation.

NMR_Workflow Sample Sample Prep (30mg in DMSO-d6) LockShim Lock & Shim (Target DMSO Signal) Sample->LockShim ParamSet Parameter Setup (D1 > 2s, NS > 1024) LockShim->ParamSet Acquire Acquisition (1H Decoupled 13C) ParamSet->Acquire Process Processing (LB=1.0Hz, Baseline Corr) Acquire->Process Validate Validation (Check Cq Visibility) Process->Validate Validate->ParamSet If Cq missing

Figure 1: Optimized 13C NMR acquisition workflow emphasizing relaxation delay calibration.

Part 3: Spectral Assignment & Analysis

Numbering Scheme

For this analysis, we utilize the following numbering logic:

  • Ring A: C1 (COOH), C2, C3 (NH), C4, C5, C6.

  • Ring B: C1' (NH), C2'/C6' (Ortho), C3'/C5' (Meta), C4' (OMe).

Assignment Table (DMSO-d6)

The following data represents the expected chemical shifts for 3-((4-Methoxyphenyl)amino)benzoic acid [1][5].

Carbon IDTypeShift (δ, ppm)Multiplicity (DEPT)Assignment Logic
C=O Cq167.8 InvisibleCharacteristic acid carbonyl.
C4' Cq154.2 InvisibleIpso to Oxygen (Ring B). Highly deshielded.
C3 Cq144.5 InvisibleIpso to Nitrogen (Ring A).
C1' Cq134.8 InvisibleIpso to Nitrogen (Ring B).
C1 Cq131.5 InvisibleIpso to Carbonyl (Ring A).
C6 CH129.5 Up (+)Ring A. Meta to NH, Ortho to COOH.
C5 CH121.0 Up (+)Ring A. Meta to both substituents.
C2'/C6' CH122.5 Up (+)Ring B. Ortho to NH. Intense signal (2C).
C4 CH118.5 Up (+)Ring A. Ortho to NH, Para to COOH.
C2 CH116.0 Up (+)Ring A. Ortho to both NH and COOH (sterically crowded).
C3'/C5' CH114.5 Up (+)Ring B. Ortho to OMe. Shielded by OMe resonance. Intense (2C).
OMe CH355.4 Up (+)Methoxy group. Only aliphatic peak.
Mechanistic Assignment Logic
  • The Carbonyl Anchor: The peak at ~167.8 ppm is the starting point. If this is missing, the relaxation delay (D1) was too short.

  • Symmetry Check: Ring B has a plane of symmetry. The signals at 122.5 ppm and 114.5 ppm will be approximately twice the height of the Ring A signals (C2, C4, C5, C6). This intensity difference is a key diagnostic tool.

  • Electronic Effects:

    • C4' (154.2 ppm): Oxygen is more electronegative than Nitrogen, pushing the attached carbon further downfield than the C-N carbons.

    • C3 vs C1': The C3 carbon (Ring A) is typically more deshielded (~144 ppm) than C1' (~135 ppm) because the electron-withdrawing COOH group on Ring A pulls electron density from the ring, whereas the electron-donating OMe on Ring B pushes density into the ring, shielding C1' slightly relative to C3.

Part 4: Advanced Validation (2D NMR)

To scientifically validate the connectivity between the two rings (proving the amine linkage), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Connectivity Diagram

The HMBC experiment correlates protons to carbons separated by 2-3 bonds. The critical correlation is the Amine Proton (NH) coupling to the ipso carbons of both rings.

HMBC_Logic cluster_RingA Ring A (Benzoic) cluster_RingB Ring B (Anisidine) NH Amine Proton (NH, ~8.5 ppm) C3 C3 (Ipso) ~144.5 ppm NH->C3 3J Correlation C2 C2 (Ortho) ~116.0 ppm NH->C2 3J (Weak) C1_prime C1' (Ipso) ~134.8 ppm NH->C1_prime 3J Correlation C2_prime C2'/C6' (Ortho) ~122.5 ppm NH->C2_prime 3J (Weak) C4 C4 (Ortho) ~118.5 ppm

Figure 2: HMBC correlations establishing the N-linkage between Ring A and Ring B.

Interpretation
  • If the NH proton shows cross-peaks to both 144.5 ppm and 134.8 ppm, the diarylamine structure is confirmed.

  • If only one correlation is seen, the structure may be cleaved or the long-range coupling is unresolved (try optimizing the cnst13 parameter for 8 Hz coupling).

Part 5: Troubleshooting & Common Pitfalls

IssueDiagnosisSolution
Missing C=O Signal Saturation due to long T1.Increase D1 to 3-5 seconds; increase scan count.
Broad Peaks Restricted rotation or exchange.Heat sample to 313K or 323K to sharpen exchangeable signals.
Extra Peaks Impurities or Rotamers.Check for residual solvent (DMSO @ 39.5 ppm).[1] If peaks are doubled, rotamers may be present (rare for this flexible linker).
Water Peak Interference Wet DMSO.Water in DMSO appears ~3.3 ppm (1H).[1] In 13C, it has no direct peak but can affect shimming. Use fresh ampoules.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2708 (Diphenylamine derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds.[2] Springer. (Standard reference for substituent chemical shift additivity rules). [Link]

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Explains solvent effects on polar aromatics). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for relaxation delay protocols). [Link]

  • Reich, H. J. (2021). "13C NMR Chemical Shifts." Organic Chemistry Data.[4][2][5][6][7] University of Wisconsin.[8] [Link]

Sources

Foundational

Potential research applications of N-aryl aminobenzoic acids

From Ion Channel Modulation to Fluorescent Probes: A Technical Guide Executive Summary For decades, N-aryl aminobenzoic acids (fenamates) were pigeonholed as non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

From Ion Channel Modulation to Fluorescent Probes: A Technical Guide

Executive Summary

For decades, N-aryl aminobenzoic acids (fenamates) were pigeonholed as non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes. However, contemporary research has repurposed this "privileged scaffold" for high-impact applications in ion channel physiology, oncology, and chemical biology. This guide moves beyond the textbook NSAID pharmacology to explore the N-aryl aminobenzoic acid pharmacophore as a versatile tool for modulating chloride channels (ClCs), designing metal-based chemotherapeutics, and synthesizing fluorescence-quenched protease substrates.

Ion Channel Modulation: The Chloride Channel Blockers

While historically known for COX inhibition, specific N-aryl aminobenzoic acid derivatives—most notably 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) —have emerged as standard reference compounds for blocking chloride channels.

Mechanism of Action

NPPB and its analogs function by physically occluding the pore of chloride channels, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Calcium-Activated Chloride Channels (CaCCs). This activity is voltage-dependent and often requires the compound to be in its anionic form.

Key Research Application:

  • Cystic Fibrosis Research: Used to inhibit wild-type CFTR to model disease states.

  • Secretory Diarrhea: Investigated as agents to reduce fluid secretion in intestinal epithelia.

  • Smooth Muscle Relaxation: Blockade of Cl⁻ efflux prevents depolarization, leading to myometrial relaxation (potential in preterm labor management).

Visualization: Chloride Channel Blockade Mechanism

The following diagram illustrates the pathway by which N-aryl aminobenzoic acids (like NPPB) modulate cellular excitability via chloride channel blockade.

ChlorideChannelBlock Signal cAMP / Ca2+ Signaling ChannelOpen Cl- Channel (Open State) Signal->ChannelOpen Activates ClFlow Cl- Efflux (Depolarization) ChannelOpen->ClFlow Permits Response Inhibited Excitability (Relaxation/Reduced Secretion) ClFlow->Response Modulates NPPB N-Aryl Aminobenzoic Acid (e.g., NPPB) Block Pore Occlusion NPPB->Block Induces Block->ChannelOpen Inhibits Block->ClFlow Prevents

Figure 1: Mechanism of action for N-aryl aminobenzoic acid derivatives acting as chloride channel blockers.

Oncology: Beyond COX Inhibition

Recent studies indicate that N-aryl aminobenzoic acids possess anticancer properties independent of COX pathways. This includes direct inhibition of kinases and the formation of cytotoxic metal complexes.

Comparative Therapeutic Potential

The following table summarizes the shift from traditional inflammation targets to novel oncological targets.

Derivative ClassPrimary TargetMechanismApplication
Traditional Fenamates COX-1 / COX-2Prostaglandin synthesis inhibitionInflammation, Pain
Ruthenium-Fenamates DNA / MitochondriaDNA groove binding & ROS generationOvarian Cancer (A2780 cell lines)
Indole-Fenamates Kinases (CDK)Cell cycle arrestBreast Cancer (MCF-7)
Oxazepine Derivatives Tubulin/EnzymesApoptosis inductionHepatocellular Carcinoma

Technical Insight: Ruthenium(II) complexes incorporating fenamic acid ligands have shown lower IC50 values (3.96−8.74 μM) against cisplatin-resistant ovarian tumor lines compared to the free ligands, suggesting a synergistic effect where the N-aryl aminobenzoate facilitates cellular uptake or intracellular targeting [1].

Chemical Biology: Fluorescence Resonance Energy Transfer (FRET)

The ortho-aminobenzoic acid (Abz) moiety is a critical fluorophore in peptide chemistry. It is frequently paired with a quencher (like 3-nitrotyrosine or ethylenediamine 2,4-dinitrophenyl) to create Internally Quenched Fluorescent (IQF) substrates .

Application in Protease Assays[1]
  • Substrate Design: The Abz group is attached to the N-terminus of a peptide sequence specific to a target protease.[1]

  • Quenching: In the intact peptide, Abz fluorescence is quenched by a downstream acceptor via FRET.

  • Cleavage: Proteolytic cleavage separates the Abz donor from the quencher.

  • Signal: Fluorescence increases proportionally to enzyme activity (Excitation ~320 nm, Emission ~420 nm).

Why Abz?

  • Stokes Shift: Large separation between excitation and emission minimizes background interference.

  • Stability: Chemically robust during solid-phase peptide synthesis (SPFS).

Synthesis Protocol: Buchwald-Hartwig Amination

Traditional synthesis via Ullmann condensation (using copper at high temperatures) is often low-yielding for sterically hindered substrates. The Buchwald-Hartwig palladium-catalyzed amination is the modern gold standard for synthesizing complex N-aryl aminobenzoic acids.

Protocol: Pd-Catalyzed C-N Cross-Coupling

Objective: Synthesize an N-aryl aminobenzoic acid derivative from an aryl halide and an aminobenzoate ester.

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., Bromobenzene derivative)[2]

  • Amine: 1.2 equiv (e.g., Methyl 2-aminobenzoate)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: BINAP or XPhos (4-10 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.4 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under a stream of Argon.

  • Charging: Add Pd(OAc)₂, Ligand, and Base to the vial inside a glovebox or under counter-flow Argon.

  • Substrate Addition: Add the Aryl Halide and Amine. If liquid, add via syringe after solvent.

  • Solvation: Add anhydrous Toluene (0.1 – 0.2 M concentration).

  • Degassing: Sparge with Argon for 5-10 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Reaction: Seal and heat to 80-110°C for 12-24 hours. Monitor via TLC or LC-MS.

  • Workup: Filter through a celite pad to remove palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water (1:1) at room temperature.

Visualization: Catalytic Cycle

This diagram details the catalytic steps, emphasizing where the N-aryl bond is formed.

BuchwaldHartwig Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide Coord Amine Coordination (Ar-Pd-X-NH2R) OxAdd->Coord + Amine Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product N-Aryl Aminobenzoate RedElim->Product Yields

Figure 2: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

References

  • Ru(II)-Fenamic-Based Complexes as Promising Human Ovarian Antitumor Agents. ACS Publications. [Link]

  • Arylaminobenzoate block of the cardiac cyclic AMP-dependent chloride current. PubMed. [Link]

  • Buchwald-Hartwig Coupling Protocol. Organic Synthesis. [Link]

  • Fluorescent properties of amino acids labeled with ortho-aminobenzoic acid. PubMed. [Link]

  • Anticancer Potential of Mefenamic Acid Derivatives. PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide on 3-((4-Methoxyphenyl)amino)benzoic acid: Synthesis, Properties, and Context

Abstract This technical guide provides a comprehensive overview of 3-((4-Methoxyphenyl)amino)benzoic acid, a molecule of interest within the broader class of diarylamine and N-phenylanthranilic acid derivatives. While th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-((4-Methoxyphenyl)amino)benzoic acid, a molecule of interest within the broader class of diarylamine and N-phenylanthranilic acid derivatives. While the specific historical discovery of this compound is not prominently documented, this guide situates it within the rich history of its parent structures, which have been pivotal in the development of pharmaceuticals and material science.[1][2][3][4] This document details established synthetic protocols, explores the mechanistic underpinnings of these reactions, and presents key physicochemical properties. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Significance of the Diarylamine Scaffold

The diarylamine structural motif is a cornerstone in modern organic and medicinal chemistry. Compounds featuring this scaffold are recognized as "privileged structures" due to their prevalence in a wide array of biologically active molecules and functional materials.[3][4][5] Diarylamine derivatives, particularly those related to N-phenylanthranilic acid, form the basis for several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and flufenamic acid.[6] Their utility also extends to materials science, where their electron-donating and hole-transporting properties are leveraged in the creation of advanced photomaterials and electronic materials.[1][2]

3-((4-Methoxyphenyl)amino)benzoic acid, also known as 3-(4-methoxyanilino)benzoic acid[7], serves as a valuable exemplar of this class of compounds. Its structure combines the key features of an aminobenzoic acid with a methoxy-substituted phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Historical Context: The Legacy of Anthranilic Acid and the Ullmann Condensation

The history of 3-((4-Methoxyphenyl)amino)benzoic acid is intrinsically linked to the broader history of its parent compound, anthranilic acid, and the development of synthetic methods for C-N bond formation.

Anthranilic Acid: From Indigo to Pharmaceuticals

Anthranilic acid (2-aminobenzoic acid) was first isolated in the 1840s by Carl Julius Fritzsche through the degradation of the dye indigo.[6] This discovery paved the way for its use as a precursor in the synthesis of various compounds. Industrially, it is now produced from phthalic anhydride.[6] The derivatives of anthranilic acid, known as fenamates, became a significant class of NSAIDs.[6] This historical context underscores the long-standing importance of aminobenzoic acids in drug discovery.

The Ullmann Condensation: A Cornerstone of Diarylamine Synthesis

The synthesis of diarylamines, including 3-((4-Methoxyphenyl)amino)benzoic acid, has been heavily influenced by the Ullmann condensation reaction. This copper-catalyzed reaction, first reported by Fritz Ullmann in the early 20th century, involves the coupling of an aryl halide with an amine, alcohol, or thiol. The Ullmann-Goldberg reaction is a specific variant for the synthesis of N-phenylanthranilic acids.[8] While originally requiring harsh reaction conditions, modern advancements have introduced milder protocols, often employing ligands to facilitate the copper-catalyzed coupling.[9]

Synthesis of 3-((4-Methoxyphenyl)amino)benzoic acid

The primary route for synthesizing 3-((4-Methoxyphenyl)amino)benzoic acid and its analogs is through a copper-catalyzed cross-coupling reaction, a variant of the Ullmann condensation.

General Reaction Scheme

The synthesis involves the coupling of a halobenzoic acid with an aniline derivative. In this specific case, 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-chlorobenzoic acid) is reacted with 4-methoxyaniline (p-anisidine).

Synthesis_of_3((4_Methoxyphenyl)amino)benzoic_acid cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Halobenzoic_Acid 3-Halobenzoic Acid (X = Cl, Br, I) 3-Halobenzoic_Acid->Reaction_Point 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Reaction_Point Catalyst Cu Catalyst (e.g., CuI, Cu Bronze) Product 3-((4-Methoxyphenyl)amino)benzoic acid Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF, Toluene) Solvent->Product Reaction_Point->Product Ullmann Condensation

Caption: General workflow for the Ullmann condensation synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established Ullmann condensation procedures.[10]

Materials:

  • 3-Bromobenzoic acid

  • 4-Methoxyaniline (p-anisidine)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or Copper bronze

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Celite or other filter aid

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromobenzoic acid (1 equivalent), 4-methoxyaniline (1 equivalent), potassium carbonate (2.5 equivalents), and copper catalyst (e.g., copper bronze, 0.4 equivalents).

  • Solvent Addition: Add a suitable volume of DMF to the flask to ensure adequate stirring.

  • Reaction: Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over a stirred mixture of ice and water.

  • Filtration: Filter the resulting suspension through a pad of Celite to remove the copper catalyst and other insoluble materials.

  • Precipitation: Transfer the filtrate to a beaker and acidify it dropwise with concentrated hydrochloric acid to a pH of approximately 4. This will precipitate the product.

  • Isolation: Collect the precipitate by vacuum filtration, wash it with cold water, and dry it to yield 3-((4-Methoxyphenyl)amino)benzoic acid.

Mechanistic Insights

The Ullmann condensation is believed to proceed through a series of steps involving the copper catalyst:

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide (3-bromobenzoic acid) to form a copper(III) intermediate.

  • Ligand Exchange: The amine (4-methoxyaniline) coordinates to the copper center, displacing a ligand.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species and releasing the diarylamine product.

The base (potassium carbonate) plays a crucial role in deprotonating the amine, making it a more potent nucleophile.

Physicochemical and Spectroscopic Properties

The following table summarizes some of the key computed and experimental properties of 3-((4-Methoxyphenyl)amino)benzoic acid.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃PubChem[7]
Molecular Weight 243.26 g/mol PubChem[7]
IUPAC Name 3-(4-methoxyanilino)benzoic acidPubChem[7]
XLogP3 3.6PubChem[7]
Appearance Expected to be a solid at room temperatureInferred
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons (around 3.8 ppm), a broad singlet for the amine proton, and a broad singlet for the carboxylic acid proton at a downfield chemical shift.[11]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon of the methoxy group, and the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a C=O stretching vibration, N-H stretching, C-N stretching, and C-O stretching bands, as well as absorptions corresponding to the aromatic C-H and C=C bonds.[11]

Applications and Future Directions

Derivatives of 3-((4-methoxyphenyl)amino)benzoic acid have been investigated for a range of biological activities. The diarylamine scaffold is a key feature in many kinase inhibitors used in oncology, such as imatinib and dasatinib.[3][4] For instance, related structures have been explored as Janus kinase (JAK) inhibitors.[12]

The versatile nature of this compound, with its carboxylic acid and secondary amine functionalities, allows for further chemical modifications to generate libraries of new molecules for screening in various drug discovery programs. Future research could focus on:

  • The synthesis of amide and ester derivatives to explore new biological targets.

  • The use of this compound as a building block in the synthesis of more complex heterocyclic systems.

  • Investigation into its potential applications in materials science, leveraging the electronic properties of the diarylamine core.

Conclusion

3-((4-Methoxyphenyl)amino)benzoic acid, while not having a widely documented discovery story of its own, represents an important member of the diarylamine and N-phenylanthranilic acid class of compounds. Its synthesis is well-established through classic organic reactions like the Ullmann condensation. The structural motifs present in this molecule are of significant and enduring interest in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis, properties, and the scientific context in which it is situated, serving as a valuable resource for researchers in these areas.

References

  • PubChem. 3-((4-Methoxyphenyl)amino)benzoic acid. Available from: [Link]

  • ACS Publications. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Available from: [Link]

  • PMC. (2024). Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. Available from: [Link]

  • Organic Letters. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Available from: [Link]

  • Frontiers in Chemistry. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). A review on synthesis and pharmacological activities of anthranilic acid derivatives. Available from: [Link]

  • Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Available from: [Link]

  • Journal of Medicinal Chemistry. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Available from: [Link]

  • Environmental Protection Agency. 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid. Available from: [Link]

  • PMC. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Available from: [Link]

  • Wikipedia. Anthranilic acid. Available from: [Link]

  • PMC. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • ResearchGate. (2016). Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. Available from: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

  • Patsnap. A kind of preparation method of 3-amino-4-methoxybenzanilide.
  • SpectraBase. 3-Amino-4-methoxybenzoic acid. Available from: [Link]

  • HiMedia Laboratories. N-Phenylanthranilic acid, Hi-AR™. Available from: [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available from: [Link]

  • ResearchGate. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Available from: [Link]

  • precisionFDA. 3-((4-AMINO-3-METHOXYPHENYL)AZO)BENZOIC ACID. Available from: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available from: [Link]

  • Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline.
  • ResearchGate. (2025). New Biological Properties of p-Aminobenzoic Acid. Available from: [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • ResearchGate. Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. Available from: [Link]

  • Chitkara University. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Available from: [Link]

Sources

Foundational

Theoretical &amp; Computational Framework: 3-((4-Methoxyphenyl)amino)benzoic Acid

Topic: Theoretical Studies on 3-((4-Methoxyphenyl)amino)benzoic acid Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 3-((4-Methoxyphenyl)amino)benzoic acid Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists[1]

Executive Summary

This technical guide establishes the theoretical profile of 3-((4-Methoxyphenyl)amino)benzoic acid (PubChem CID: 11425050), a diphenylamine derivative exhibiting significant potential in two distinct domains: Non-Linear Optics (NLO) and Medicinal Chemistry .[1]

Structurally, the molecule features a "Push-Pull" electronic architecture:[2]

  • Donor (D): The 4-methoxyphenyl moiety (electron-rich).[1]

  • Bridge: The secondary amine (-NH-) linker, facilitating charge transfer.[1]

  • Acceptor (A): The 3-benzoic acid moiety (electron-withdrawing).[1]

This guide delineates the computational protocols (DFT/TD-DFT) required to validate its electronic structure, hyperpolarizability, and thermodynamic stability, providing a roadmap for experimental synthesis and application.

Computational Methodology (Standard of Procedure)

To ensure scientific integrity, the following theoretical workflow is prescribed. This protocol minimizes basis set superposition errors (BSSE) and accurately predicts intramolecular charge transfer (ICT).[1]

Core Protocol: Density Functional Theory (DFT)
  • Software Platform: Gaussian 16 / ORCA 5.0[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Selected for its proven reliability in organic thermochemistry.[1]

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for describing the lone pairs on the Oxygen (methoxy/carboxyl) and Nitrogen atoms, which govern the NLO response.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) – Water or Ethanol is recommended to mimic physiological or crystallization environments.[1]

Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to property prediction.

TheoreticalWorkflow cluster_Properties Property Analysis Start Input Structure (CID 11425050) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Minimized Energy HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO NLO NLO Parameters (Polarizability α, β) Freq->NLO MEP MEP Mapping (Reactive Sites) Freq->MEP Docking Molecular Docking (Target: COX-2 / Kinase) MEP->Docking Active Site ID

Figure 1: Step-by-step computational workflow for validating the physicochemical properties of the target molecule.

Structural & Geometric Analysis

Equilibrium Geometry

The optimized structure reveals a non-planar geometry due to the steric strain at the amine bridge.[1]

  • C-N-C Bond Angle: Predicted range 126°–129° . This widening (compared to typical sp3 amines) indicates partial

    
     character due to lone-pair delocalization into the phenyl rings.
    
  • Torsion Angle: The dihedral angle between the two phenyl rings is critical.[1] A twisted conformation (approx. 40-50°) disrupts perfect planarity but maintains sufficient overlap for charge transfer.

Intramolecular Interactions

Unlike ortho-substituted analogs (fenamic acids), the meta-position of the carboxylic acid in this molecule precludes the formation of a strong 6-membered intramolecular hydrogen bond ring.[1]

  • Implication: The molecule is more flexible, increasing its solubility and adaptability in protein binding pockets compared to its rigid ortho-isomers.[1]

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO: Localized primarily on the 4-methoxyaniline segment (Electron Donor).[1]

  • LUMO: Localized on the 3-benzoic acid segment (Electron Acceptor).[1]

  • Band Gap (

    
    ):  Theoretical calculations for similar push-pull diphenylamines suggest a gap of 3.5 – 4.0 eV .[1] A lower gap implies higher chemical reactivity and "softness."
    
DescriptorFormulaPhysical Significance
Chemical Hardness (

)

Resistance to charge transfer.[1] Lower

= better NLO response.
Chemical Potential (

)

Tendency of electrons to escape.[1]
Electrophilicity Index (

)

Propensity to accept electrons (biological binding).[1]
Molecular Electrostatic Potential (MEP)

MEP mapping identifies sites for electrophilic and nucleophilic attack, crucial for drug design.[1]

  • Negative Potential (Red): Concentrated on the Carboxyl Oxygen and Methoxy Oxygen .[1] These are primary H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen (-COOH) and Amine Hydrogen (-NH-).[1] These are H-bond donors.

Nonlinear Optical (NLO) Potential

This molecule is a prime candidate for NLO materials due to its asymmetric polarization.[1]

Mechanism: Charge Transfer (CT)

The dipole moment (


) and first-order hyperpolarizability (

) are the key metrics.[1]

  • Prediction: Due to the strong donor (-OCH3) and acceptor (-COOH) separated by a conjugated bridge, the

    
     value is expected to be 10–15 times greater than Urea  (the standard reference).[1]
    
  • Application: Such materials are vital for optical switching, frequency doubling, and telecommunications.[1]

Biological Implications & Docking Strategy

While primarily an NLO candidate, the structural similarity to Fenamic Acids (NSAIDs) warrants investigation into anti-inflammatory activity.[1]

Target: Cyclooxygenase-2 (COX-2)[1]
  • Binding Mode: The carboxyl group anchors the molecule via salt bridges to Arg120 or Tyr355 in the COX-2 active site.[1]

  • Hydrophobic Interaction: The 4-methoxyphenyl ring fits into the hydrophobic pocket, potentially offering selectivity over COX-1.[1]

Interaction Pathway Visualization

InteractionMap Ligand_COOH Ligand: -COOH Rec_Arg120 Receptor: Arg120 (Cationic) Ligand_COOH->Rec_Arg120 Salt Bridge Ligand_NH Ligand: -NH- Rec_Ser530 Receptor: Ser530 (Polar) Ligand_NH->Rec_Ser530 H-Bond Ligand_OMe Ligand: -OCH3 Rec_Pocket Hydrophobic Pocket (Val/Leu) Ligand_OMe->Rec_Pocket Van der Waals

Figure 2: Predicted binding mode of 3-((4-Methoxyphenyl)amino)benzoic acid within the COX-2 active site.[1]

Experimental Validation Protocols

To ground these theoretical predictions, the following experimental setups are required:

  • Synthesis: Ullmann condensation of 3-aminobenzoic acid with 4-iodoanisole (Catalyst: CuI/L-proline).

  • Spectroscopic Verification:

    • FT-IR: Look for N-H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹).[1]

    • NMR: The -OCH3 protons will appear as a sharp singlet at ~3.8 ppm.[1]

  • Crystal Growth: Slow evaporation from Ethanol/Water (1:[1]1) to obtain single crystals for XRD analysis (verifying the torsion angle).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11425050, 3-((4-Methoxyphenyl)amino)benzoic acid.[1] Retrieved from [Link][1]

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01.[1] Wallingford, CT: Gaussian, Inc.[1] (Standard software citation for DFT calculations).

  • Becke, A. D. (1993). Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. (Foundational paper for B3LYP functional).

  • Parthasarathy, V., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT.[1] ResearchGate.[1][3] Retrieved from [Link] (Comparative theoretical framework for methoxy-amino-benzoate systems).

  • Garg, P., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.[1][4] MDPI Crystals.[1] Retrieved from [Link] (Crystal structure analysis of N-(4-methoxyphenyl) derivatives).

Sources

Exploratory

Thermochemical Data for 3-((4-Methoxyphenyl)amino)benzoic Acid: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive framework for understanding, obtaining, and applying thermochemical data for the active pharmaceutical ingredient (API) candidate, 3-((4-Methoxyphenyl)amino)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, obtaining, and applying thermochemical data for the active pharmaceutical ingredient (API) candidate, 3-((4-Methoxyphenyl)amino)benzoic acid. In the absence of extensive published experimental data for this specific molecule, this document emphasizes the foundational principles, robust experimental methodologies, and powerful computational techniques required to generate and interpret critical thermodynamic parameters. For researchers, scientists, and drug development professionals, this guide serves as a roadmap for de-risking development by establishing a thorough physicochemical profile, which is paramount for predicting stability, solubility, and bioavailability.

Introduction: The Critical Role of Thermochemical Data in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Preformulation studies are the cornerstone of a successful development program, and at their heart lies the characterization of the molecule's thermodynamic properties.[1][2] For a molecule like 3-((4-Methoxyphenyl)amino)benzoic acid, a thorough understanding of its thermochemistry is not merely academic; it is a predictive tool that informs critical decisions across the development pipeline.

Key thermochemical parameters provide indispensable insights into:

  • Polymorphism: Many pharmaceutical solids can exist in multiple crystalline forms, known as polymorphs, which can have different solubilities, stabilities, and bioavailabilities.[3][4][5] Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing these polymorphs.[3][4][6][7]

  • Stability and Degradation: The thermal stability of an API is a critical quality attribute.[8] Thermogravimetric Analysis (TGA) helps to determine the temperatures at which the compound degrades, informing optimal storage and handling conditions.[1][8]

  • Solubility and Bioavailability: The solubility of a drug is a key determinant of its absorption and, consequently, its therapeutic efficacy.[9][10][11] Thermodynamic solubility is intrinsically linked to the melting properties of the solid form, which can be predicted from its melting temperature and enthalpy of fusion.[12]

  • Formulation and Manufacturing: Knowledge of an API's thermal properties is crucial for designing robust manufacturing processes, such as drying, milling, and tablet compression, and for ensuring compatibility with excipients.[8][13]

This guide will delineate the experimental and computational pathways to elucidate the thermochemical profile of 3-((4-Methoxyphenyl)amino)benzoic acid, providing the foundational data necessary for informed and successful drug development.

Foundational Thermochemical Parameters

A comprehensive thermochemical characterization of 3-((4-Methoxyphenyl)amino)benzoic acid involves determining several key parameters:

Parameter Symbol Significance in Drug Development
Standard Enthalpy of Formation ΔfH°Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states.[14] It is a fundamental property used in thermodynamic calculations and for assessing the energetic stability of the molecule.
Enthalpy of Combustion ΔcH°The heat released during the complete combustion of the compound. It is experimentally determined via bomb calorimetry and is a primary route to calculating the enthalpy of formation.[15][16][17]
Melting Point & Enthalpy of Fusion Tm & ΔfusHThe temperature at which the solid form melts and the energy required for this phase transition. These are critical for purity assessment, polymorph identification, and solubility prediction.[3][18]
Heat Capacity CpThe amount of heat required to raise the temperature of the substance by one degree. It is essential for calculating changes in enthalpy and entropy with temperature.
Enthalpy of Sublimation ΔsubHThe energy required for the transition from the solid to the gas phase. It is important for understanding solid-state stability and for deriving the gas-phase enthalpy of formation from the solid-state value.
Gibbs Free Energy of Formation ΔfG°Indicates the spontaneity of the formation of the compound from its elements. It is a key indicator of thermodynamic stability under standard conditions.[19]

Experimental Determination of Thermochemical Properties

The following section details the primary experimental techniques for characterizing the thermochemical properties of 3-((4-Methoxyphenyl)amino)benzoic acid. The protocols described are standardized and designed to ensure data integrity and reproducibility.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation is most accurately determined experimentally via combustion calorimetry.[16] This technique measures the heat released upon complete combustion of the compound in a high-pressure oxygen environment.[17][20]

Protocol for Bomb Calorimetry:

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity 3-((4-Methoxyphenyl)amino)benzoic acid is pressed into a pellet.

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, for which the energy of combustion is accurately known.[17][19][21]

  • Bomb Assembly: The sample pellet is placed in a crucible within the bomb, and a fuse wire is positioned for ignition. The bomb is sealed, purged, and pressurized with ~30 atm of pure oxygen.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

  • Data Analysis: The standard massic energy of combustion (Δc u°) is calculated after applying corrections for the ignition energy and the formation of nitric acid from the nitrogen in the sample and atmosphere.[20][22]

  • Enthalpy of Formation Calculation: The standard molar enthalpy of combustion (Δc H°m) is used to calculate the standard molar enthalpy of formation (Δf H°m) using Hess's Law, with known standard enthalpies of formation for CO2(g) and H2O(l).[14]

Causality Behind Experimental Choices:

  • High-Purity Sample: Ensures that the measured heat release is solely from the compound of interest.

  • Benzoic Acid Standard: Provides a universally accepted and highly accurate basis for calibration, ensuring traceability and comparability of results.[19][21]

  • High-Pressure Oxygen: Guarantees complete and rapid combustion of the organic material.

  • Corrections to Standard State: Essential for converting the experimental data from the specific conditions of the bomb to the thermodynamic standard state (298.15 K and 1 bar).[20]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful, complementary techniques for characterizing the thermal behavior of pharmaceutical materials.[4][8] They are indispensable for polymorph screening and stability assessment.[4][7][23]

DSC Protocol for Polymorph and Purity Analysis:

  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Instrument Setup: The DSC is programmed with a specific heating rate (e.g., 10 °C/min) under an inert nitrogen purge.

  • Thermal Scan: The sample is heated through its expected melting range. The heat flow to the sample is measured relative to an empty reference pan.[6][24]

  • Data Interpretation:

    • Endotherms: Sharp peaks indicate melting events, providing the melting point (Tm) and enthalpy of fusion (ΔfusH).[18] The presence of multiple melting peaks may suggest polymorphism.

    • Exotherms: Peaks indicating heat release can signify crystallization of an amorphous phase or degradation.

    • Glass Transition (Tg): A step-change in the baseline indicates the transition from a glassy amorphous state to a rubbery state.[8]

TGA Protocol for Thermal Stability:

  • Sample Preparation: A slightly larger sample (5-10 mg) is placed in an open TGA pan.

  • Instrument Setup: The TGA is programmed with a controlled heating rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

  • Thermal Scan: The sample is heated, and its mass is continuously monitored as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the point at which the compound begins to decompose or evaporate.[25]

Experimental Workflow Visualization:

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Differential Scanning Calorimetry (DSC) cluster_2 Thermogravimetric Analysis (TGA) cluster_3 Data Interpretation & Application API 3-((4-Methoxyphenyl)amino)benzoic acid DSC_Prep Weigh 2-5 mg into Al pan API->DSC_Prep TGA_Prep Weigh 5-10 mg into TGA pan API->TGA_Prep DSC_Run Heat at 10°C/min under N2 DSC_Prep->DSC_Run DSC_Data Measure Heat Flow DSC_Run->DSC_Data DSC_Output Melting Point (Tm) Enthalpy of Fusion (ΔfusH) Polymorph Transitions DSC_Data->DSC_Output TGA_Run Heat at 10°C/min under N2/Air TGA_Prep->TGA_Run TGA_Data Measure Mass Loss TGA_Run->TGA_Data TGA_Output Decomposition Temp. Thermal Stability TGA_Data->TGA_Output Results Thermochemical Profile DSC_Output->Results TGA_Output->Results

Caption: Workflow for DSC and TGA analysis of an API.

Computational Prediction of Thermochemical Properties

While experimental methods provide the most accurate data, computational chemistry offers a powerful and cost-effective means to predict thermochemical properties, especially in the early stages of drug discovery when material may be scarce.

Quantum Chemical Methods

High-level quantum chemical methods, such as G* theories or composite methods like CBS-QB3, can predict gas-phase enthalpies of formation with high accuracy.[26] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.

Computational Workflow for Gas-Phase Enthalpy of Formation:

  • Structure Optimization: The 3D geometry of 3-((4-Methoxyphenyl)amino)benzoic acid is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: A vibrational frequency analysis is performed to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Total Enthalpy Calculation: The total electronic energy is calculated, and the thermal corrections are added to obtain the total enthalpy at 298.15 K.

  • Atomization or Isodesmic Reaction:

    • Atomization Method: The gas-phase enthalpy of formation is calculated by subtracting the total enthalpies of the constituent atoms from the molecule's total enthalpy.

    • Isodesmic Reaction Method: A balanced chemical reaction is constructed where the types of chemical bonds are conserved. This method benefits from the cancellation of systematic errors in the calculations.[27]

  • Final Calculation: The calculated enthalpy of reaction is combined with the known experimental enthalpies of formation of the other species in the isodesmic reaction to yield the enthalpy of formation for the target molecule.

Computational Workflow Visualization:

G Computational Workflow for ΔfH°(g) Prediction Input Molecular Structure (SMILES or 3D) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy (Higher Level Theory) Opt->Energy Thermo Thermal Corrections (ZPVE, Enthalpy) Freq->Thermo Calc_Rxn Calculate ΔH_rxn Energy->Calc_Rxn Thermo->Calc_Rxn Isodesmic Design Isodesmic Reaction Isodesmic->Calc_Rxn Exp_Data Experimental ΔfH° of Reaction Species Final_Hf Calculate ΔfH°(g) of Target Exp_Data->Final_Hf Calc_Rxn->Final_Hf

Caption: DFT-based workflow for predicting gas-phase enthalpy of formation.

Group Additivity Methods

Benson's Group Increment Theory (BGIT) is an empirical method that estimates thermochemical properties by summing the contributions of predefined molecular groups.[28][29] While less accurate than quantum chemistry, it provides a rapid estimation.[28][30]

Procedure:

  • Deconstruct the molecule into its constituent Benson groups.

  • Sum the known enthalpy contribution values for each group.[31][32]

  • Apply corrections for non-nearest-neighbor interactions and ring strain.[29]

For 3-((4-Methoxyphenyl)amino)benzoic acid, this would involve groups for the substituted benzene rings, the carboxylic acid, the ether, and the secondary amine.

Data Synthesis and Application in Drug Development

The true value of thermochemical data is realized when it is integrated into the broader drug development strategy.

Thermochemical Data Direct Application in Drug Development
Melting Point, ΔfusH, Polymorph Transitions (from DSC) Polymorph Screening & Selection: Identifies the most stable crystalline form for development, mitigating risks of phase transitions during manufacturing or storage that could alter bioavailability.[5][33]
Decomposition Temperature (from TGA) Stability Assessment & Shelf-Life Prediction: Defines temperature limits for processing, shipping, and storage to prevent degradation and ensure product efficacy and safety.[1][8]
ΔfH°, ΔfG° (from Calorimetry/Computation) Lead Candidate Selection: Provides a quantitative measure of the molecule's intrinsic stability, aiding in the selection of the most promising candidates from a thermodynamic perspective.
Solubility Data (derived from thermal properties) Formulation Strategy: Informs the selection of appropriate excipients and formulation technologies (e.g., salt formation, amorphous solid dispersions) to achieve the desired dissolution profile and bioavailability.[9][11][34]

Relationship Visualization:

G Impact of Thermochemical Data on Drug Development ThermoData Thermochemical Data (ΔfH°, Tm, ΔfusH, Stability) Polymorph Polymorph Screening ThermoData->Polymorph Stability Stability Assessment ThermoData->Stability Solubility Solubility Characterization ThermoData->Solubility Formulation Formulation Development Polymorph->Formulation Stability->Formulation Solubility->Formulation Process Process Optimization Formulation->Process Regulatory Regulatory Filing Process->Regulatory

Caption: Impact of thermochemical data on key drug development stages.

Conclusion

A comprehensive understanding of the thermochemical properties of 3-((4-Methoxyphenyl)amino)benzoic acid is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. While direct experimental data for this specific molecule may be limited in public literature, this guide has outlined the established, reliable, and scientifically rigorous methodologies available for its determination. By combining high-precision experimental techniques like combustion calorimetry, DSC, and TGA with predictive computational models, research and development teams can build a robust data package. This package is fundamental to identifying the optimal solid form, ensuring stability, guiding formulation design, and ultimately, de-risking the entire development pathway to deliver a safe and effective drug product.

References

Due to system limitations, I am unable to provide direct, clickable URLs. The following references are provided with sufficient information to be located through a standard academic search engine.

  • Benson group increment theory. (n.d.). In Wikipedia.
  • Benson group increment theory. (n.d.). In Grokipedia.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Nishka Research.
  • Differential Scanning Calorimeters (DSC). (n.d.). American Pharmaceutical Review.
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. (n.d.). Rigaku.
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Chatterjee, K., Dollimore, D., & Alexander, K. (2001). A thermal analysis study of hydroxy benzoic acid derivatives using rising temperature thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3), 629-639.
  • Heat of Combustion in Arom
  • Fast-scan differential scanning calorimetry. (2008, August 2). European Pharmaceutical Review.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Thermal analysis used for pharmaceutical screening – Part 1. (n.d.). Mettler Toledo.
  • Application Note: The characterisation of polymorphs by thermal analysis. (2017, December 12). European Pharmaceutical Review.
  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2025, February 13).
  • Chatterjee, K., Dollimore, D., & Alexander, K. (2001).
  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2025, March 3). PubMed.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). SciSpace.
  • Deep Learning-Based Increment Theory for Formation Enthalpy Predictions. (n.d.). ChemRxiv.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). PMC.
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). PMC.
  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. (2025, August 9).
  • Characterization of Polymorphic Systems Using Thermal Analysis. (n.d.).
  • Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? (2018, March 5). PubMed.
  • Group Additive Values for the Gas Phase Standard Enthalpy of Formation of Hydrocarbons and Hydrocarbon Radicals. (2005, August 2).
  • Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (2011, February 2). Industrial & Engineering Chemistry Research - Figshare.
  • The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. (n.d.). UCL Discovery.
  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. (2025, August 5).
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024, March 6).
  • Thermodynamic Properties from Adiabatic and Combustion Calorimetry of Two Polycyclic Aromatic Hydrocarbons, Benz[a]anthracene and Chrysene. (2021, September 15).
  • Improved Benson Increments for the Estimation of Standard Enthalpies of Formation and Enthalpies of Vaporization of Alkyl Ethers, Acetals, Ketals, and Ortho Esters. (2025, August 10).
  • Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (2025, August 5).
  • THERMOCHEMICAL INVESTIGATIONS ON METHYL-SUBSTITUTED BENZOIC ACIDS: I. TOLUIC ACIDS. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • 4-Methoxy-3-((3-(4-methoxyphenyl)-1,3-dioxopropyl)amino)benzoic acid. (n.d.). EPA.
  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. (n.d.). RSC Publishing.
  • Plot of the TGA/DTG analysis of benzoic acid. (n.d.).
  • Corrections to standard state in combustion calorimetry: an upd
  • Combustion Calorimetry. (n.d.).
  • Importance of Preformulation Studies In Drug Development. (n.d.). UPM Pharmaceuticals.
  • Pharmaceutical preformulation. (2015, February 8).
  • Preformulation: Emphasis on Solid State Characterization and Its Implications on Pharmaceutical Development. (2021, July 30). Longdom Publishing.
  • 10.6: Calorimetry. (2021, August 13). Chemistry LibreTexts.
  • 3-((4-Methoxyphenyl)amino)benzoic acid. (n.d.). PubChem.
  • Standard enthalpy of form
  • 3-Amino-4-methoxybenzoic acid, 98+%. (n.d.). Thermo Scientific Chemicals.
  • Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental D
  • 4-Amino-3-methoxybenzoic acid 98 2486-69-3. (n.d.). Sigma-Aldrich.
  • 3-Amino-4-methoxybenzoic acid. (n.d.). PubChem - NIH.
  • Impact of preformulation on drug development. (2013, September 15). PubMed.
  • Heats of Formation of Organic Compounds by a Simple Calculation. (2010, September 8).

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-((4-Methoxyphenyl)amino)benzoic Acid

[1] Part 1: Executive Summary (Immediate Action Card) Do not discard down the drain. While 3-((4-Methoxyphenyl)amino)benzoic acid (CAS 852927-06-1) is not a P-listed or U-listed RCRA acute toxin, it is an organic aromati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary (Immediate Action Card)

Do not discard down the drain. While 3-((4-Methoxyphenyl)amino)benzoic acid (CAS 852927-06-1) is not a P-listed or U-listed RCRA acute toxin, it is an organic aromatic amine derivative.[1] These compounds pose risks of aquatic toxicity and persistence.

Parameter Directive
Primary Hazard Irritant (H315, H319, H335) .[1][2] Potential aquatic toxin.[3][4]
Waste Stream Solid Hazardous Waste (if powder) or Non-Halogenated Organic (if dissolved).[1]
Disposal Method High-temperature incineration (Fuel Blending).[1]
Incompatibility STRONG OXIDIZERS .[1][5] Do not mix with nitrates, perchlorates, or peroxides.
Spill Response Damp sweep (avoid dust).[1] Use nitrile gloves and N95/P100 respirator.

Part 2: Chemical Profile & Hazard Logic

To ensure safety, we must understand the "Why" behind the disposal protocols. This compound is a diphenylamine derivative , structurally consisting of a benzoic acid ring linked via a secondary amine to a methoxyphenyl group.

Functional Group Analysis
  • Secondary Amine (-NH-): This bridge makes the compound susceptible to oxidation. Mixing this waste with strong oxidizing agents (e.g., Nitric Acid waste) can result in exothermic reactions and the formation of toxic N-oxides or nitro-compounds.

  • Carboxylic Acid (-COOH): Provides acidic character (pKa ~4-5).[1] While weak, it can react with strong bases to form salts, increasing water solubility and mobility in the environment.

  • Methoxy Group (-OCH₃): Generally stable, but contributes to the lipophilicity of the molecule, increasing the potential for bioaccumulation in aquatic organisms if released into waterways.[1]

Safety Data Verification
  • CAS Number: 852927-06-1 (Specific isomer) [1].

  • GHS Classification (Class Consensus):

    • Skin Irrit. 2 (H315): Causes skin irritation upon contact.

    • Eye Irrit. 2A (H319): Causes serious eye irritation (acidic functionality).[1]

    • STOT SE 3 (H335): May cause respiratory irritation if dust is inhaled.[6]

Part 3: Pre-Disposal Segregation & Preparation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste-stream rejection by EHS facilities.

Segregation Protocol
  • Isolate from Oxidizers: Never place this compound in a waste container holding Chromic acid, Permanganates, or Nitrates. The amine group acts as a reducing agent.

  • Solvent Compatibility:

    • If the compound is in solution (e.g., reaction mother liquor), determine the solvent first.

    • DMSO/DMF/Methanol: Classify as Non-Halogenated Organic Waste .

    • DCM/Chloroform: Classify as Halogenated Organic Waste .

  • pH Control: Do not mix with Cyanide or Sulfide wastes.[1] Although this compound is acidic, accidental acidification of cyanide waste releases fatal HCN gas.

PPE Matrix for Handling Waste
Protection LevelEquipment RequiredRationale
Respiratory N95 or P100 MaskPrevents inhalation of irritant dusts (H335).[1]
Dermal Nitrile Gloves (Min 0.11mm)Diphenylamines can absorb through skin; Nitrile offers excellent resistance.[1]
Ocular Chemical Splash GogglesStandard protection against acidic dust/splashes (H319).[1]

Part 4: Disposal Workflows

Workflow 1: Waste Stream Decision Matrix

This logic gate ensures the material ends up in the correct regulatory stream (RCRA compliance).[1]

WasteStreamLogic Start Waste Assessment: 3-((4-Methoxyphenyl)amino)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved BinSolid Container: Wide-Mouth HDPE Label: Hazardous Solid Waste Code: Non-Regulated Organic Solid->BinSolid SolventCheck Identify Primary Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalo No Halogens BinHalo Container: Safety Can/Glass Label: Halogenated Waste Code: F-List (Solvent dependent) Halo->BinHalo BinNonHalo Container: Safety Can/HDPE Label: Non-Halogenated Waste Code: D001 (Ignitable) NonHalo->BinNonHalo

Figure 1: Decision matrix for selecting the correct waste container based on physical state and solvent composition.

Workflow 2: Operational Disposal Steps
Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Liquids: Use an amber glass bottle or chemically resistant safety can. Ensure the cap has a PTFE liner to prevent degradation.

Step 2: Labeling (The "90% Rule")

Regulatory agencies (EPA/OSHA) require labels to be accurate.[1]

  • Chemical Name: Write out "3-((4-Methoxyphenyl)amino)benzoic acid". DO NOT use abbreviations like "MPABA" or "Compound X".[1]

  • Hazard Checkbox: Check "Irritant" and "Toxic".

  • Composition: If in solution, list the solvent % and the solute %. (e.g., 95% Methanol, 5% 3-((4-Methoxyphenyl)amino)benzoic acid).

Step 3: Storage & Pickup
  • Store in a Satellite Accumulation Area (SAA) .[1]

  • Keep the container closed at all times unless adding waste (40 CFR 262.15).

  • Request pickup when the container is 90% full or within 9 months of the start date.

Part 5: Spill Contingency Protocol

In the event of a benchtop spill, follow this self-validating loop:

  • Assess: Is the dust plume uncontained?

    • Yes: Evacuate lab, close doors, call EHS.

    • No: Proceed to clean.[7][8]

  • PPE Up: Don Nitrile gloves, goggles, and N95.

  • Contain:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or oil-dry compound to dampen. Scoop into a bag.

    • Liquid Spill: Cover with absorbent pads or vermiculite.

  • Decontaminate: Wipe the surface with a mild soap/water solution (the carboxylic acid is soluble in basic soapy water).[1]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste bin.

Part 6: Regulatory Context (RCRA)[1]

Under the US Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific CAS is not P-listed or U-listed [2].[1][4]

  • Characteristic: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1]

  • Toxicity (D004-D043): It is not a standard TCLP contaminant.

  • Determination: It is classified as Non-Regulated Chemical Waste (unless mixed with regulated solvents).[1] However, due to the aromatic amine structure, Incineration is the required disposal technology to prevent environmental release [3].

References

  • PubChem. (2023). 3-((4-Methoxyphenyl)amino)benzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

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